molecular formula C15H16ClNO3S B2620586 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide CAS No. 2034442-39-0

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

Cat. No.: B2620586
CAS No.: 2034442-39-0
M. Wt: 325.81
InChI Key: QVQXQYJLBYGSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide (CAS 2034442-39-0) is a phenoxyacetamide derivative of significant interest in pharmacological research due to its promising anti-inflammatory and analgesic properties. Recent studies highlight its potent inhibitory action on key inflammatory mediators, including COX-2 and TNF-α, suggesting potential for the development of novel therapeutics for chronic inflammatory conditions . The compound's structure features a chlorothiophene ring, which is known to enhance biological availability and selectivity, and a methoxyethyl group that contributes to improved membrane penetration, a critical factor for its pharmacokinetic profile . This mechanism, which differs from traditional NSAIDs, has been supported by in vivo studies confirming a significant analgesic effect without the typical side effects associated with conventional treatments . Furthermore, the resolved crystal structure of related thienyl-benzazole compounds provides valuable insight into the conformational properties and potential interactions with enzyme targets, aiding in the rational design and optimization of pre-clinical drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-19-12(13-7-8-14(16)21-13)9-17-15(18)10-20-11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQXQYJLBYGSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene, undergoes a series of reactions to introduce the methoxyethyl group.

    Coupling with Phenoxyacetic Acid: The intermediate is then reacted with phenoxyacetic acid under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Halogen substitution reactions can occur on the chlorothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide has diverse applications across multiple domains:

Chemistry

  • Building Block : Utilized as a precursor in synthesizing more complex organic molecules.
  • Material Science : Investigated for developing new materials with tailored properties, such as polymers and coatings.

Biology

  • Biological Activity : Explored for its antimicrobial and anti-inflammatory properties. In vitro studies suggest it may inhibit specific enzymes involved in inflammatory processes .
  • Mechanism of Action : The compound may interact with molecular targets like enzymes or receptors, modulating their activity to exert biological effects.

Medicine

  • Pharmaceutical Intermediate : Assessed for its potential use in drug development, particularly in creating compounds with therapeutic benefits against various diseases.
  • Anticancer Studies : Preliminary investigations indicate potential anticancer activity, with some derivatives showing significant growth inhibition against cancer cell lines .

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against various pathogens. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent.

CompoundPathogen TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against several cancer cell lines. The results showed that some compounds achieved over 80% growth inhibition in specific lines.

CompoundCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • The methoxyethyl chain may improve solubility relative to bulkier substituents (e.g., dimethenamid’s methoxy-methylethyl group) .
  • Compared to the hydroxyethyl analog in , the methoxyethyl group likely reduces hydrogen-bonding capacity but increases lipophilicity .

Pharmacological and Agrochemical Profiles

Toxicity Considerations

  • Chloroacetamide pesticides (e.g., alachlor) are associated with neurotoxicity and carcinogenicity. The target compound’s heterocyclic structure may mitigate these risks by altering metabolic pathways .

Physicochemical Properties

  • Lipophilicity : The thiophene and methoxyethyl groups likely increase logP compared to hydroxyethyl analogs () but reduce it relative to alachlor’s diethylphenyl group .
  • Solubility : Methoxyethyl may enhance aqueous solubility compared to purely aromatic substituents (e.g., naphthyl in ) .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its chemical structure, which includes a thiophene ring substituted with chlorine and a methoxyethyl group. Its molecular formula is C17H18ClNO3S, and it has a molecular weight of 345.85 g/mol. The presence of the thiophene moiety is significant as it is known to influence the biological properties of compounds.

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. Notably, it has been associated with the inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and survival.

  • Inhibition of PI3K/Akt/mTOR Pathway :
    • Studies have shown that similar compounds can inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in cancer cell lines such as prostate (PC-3) and breast (MCF-7) cancer cells .

Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Biological Activity Observation
Anticancer ActivityInduces apoptosis in cancer cell lines through PI3K/Akt/mTOR inhibition .
Antimicrobial PropertiesExhibits activity against various bacterial strains; specific data pending.
Anti-inflammatory EffectsPotential modulation of inflammatory cytokines; further studies required.
Neuroprotective EffectsMay protect neuronal cells from oxidative stress; ongoing research needed.

Case Study 1: Anticancer Efficacy

In a controlled study examining the effects of this compound on cancer cell lines, it was found that treatment resulted in significant reduction in cell viability. The mechanism was linked to the activation of c-Jun NH2-terminal kinase (JNK), which is known to mediate stress responses leading to apoptosis .

Case Study 2: Anti-inflammatory Potential

Another study explored the anti-inflammatory properties of related phenoxyacetamides, suggesting that these compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Although specific data on this compound is lacking, similar structures have shown promise in this area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.